5-HT1D vs. 5-HT1B Selectivity Ratio: Flurdihydroergotamine (30:1) Eliminates 5-HT2B Agonism
Flurdihydroergotamine (2-CF3-DHE) demonstrates agonism at both 5-HT1B and 5-HT1D receptors but with a marked 30:1 selectivity for 5-HT1D over 5-HT1B, as disclosed in the U.S. patent application from MAP Pharmaceuticals . Critically, it shows little agonist activity at the 5-HT2B receptor and instead acts as a potent antagonist . In contrast, dihydroergotamine (DHE) is a known agonist at the 5-HT2B receptor, with functional activity demonstrated by increases in cGMP production in recombinant HEK-293 cells expressing human 5-HT2B receptors . This differential 5-HT2B functional profile is a key differentiator because chronic 5-HT2B agonism is strongly associated with drug-induced valvular heart disease .
| Evidence Dimension | 5-HT1D:5-HT1B functional selectivity ratio and 5-HT2B functional activity |
|---|---|
| Target Compound Data | 5-HT1D:5-HT1B selectivity ratio = 30:1; little agonist activity at 5-HT2B, potent antagonism at 5-HT2B |
| Comparator Or Baseline | Dihydroergotamine (DHE): agonist at 5-HT2B (pEC50 ~8.32 for the 8'-OH-DHE metabolite at h5-HT2B; parent DHE is also active) ; non-selective across 5-HT1B/1D |
| Quantified Difference | Flurdihydroergotamine eliminates 5-HT2B agonism present in DHE, while achieving a 30-fold bias toward 5-HT1D over 5-HT1B |
| Conditions | In vitro functional assays using recombinant human serotonin receptors; detailed protocols described in US20140179706A1 and Schaerlinger et al. (2003) |
Why This Matters
For a researcher selecting an antimigraine tool compound to interrogate 5-HT1D-mediated mechanisms without confounding 5-HT2B activation (which triggers valvular heart disease risk), flurdihydroergotamine offers a unique selectivity window unavailable with DHE or ergotamine.
- [1] Cook RO, Zhang J, Armer TA. NOVEL FLUOROERGOLINE ANALOGS. US Patent Application US20140179706A1, published 2014-03-13. See FIG. 1 (little agonist activity at 5-HT2B), FIG. 2 (potent antagonism of 5-HT2B), FIG. 3 (5-HT1D:5-HT1B selectivity = 30:1). Assigned to MAP Pharmaceuticals, Inc. View Source
- [2] Schaerlinger B, Hickel P, Etienne N, Grucker D, Pellegrini C, Gasser B. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy. Br J Pharmacol. 2003;140(2):277-284. DOI: 10.1038/sj.bjp.0705436. View Source
- [3] Rothman RB, Baumann MH, Savage JE, et al. Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000;102(23):2836-2841. DOI: 10.1161/01.CIR.102.23.2836. View Source
